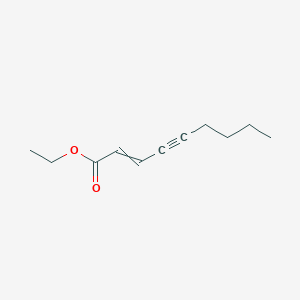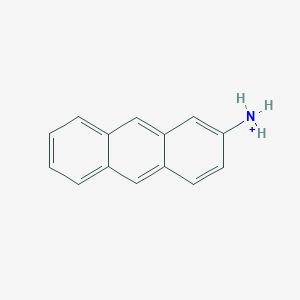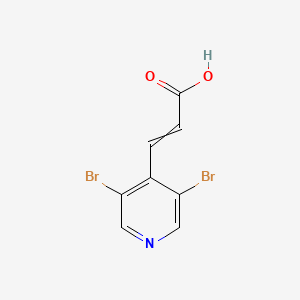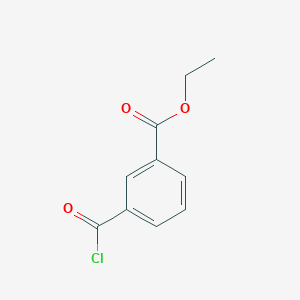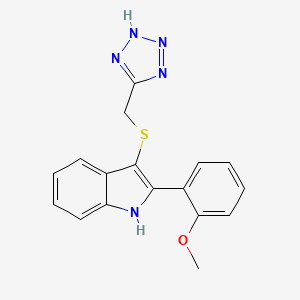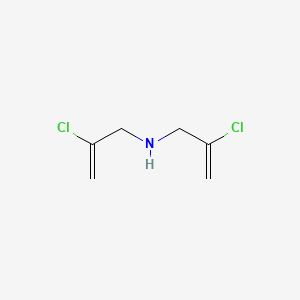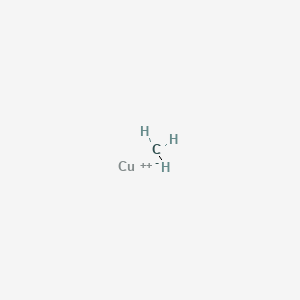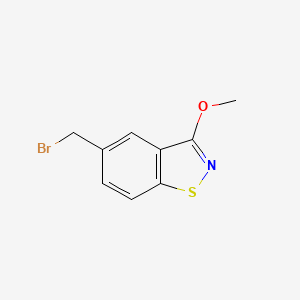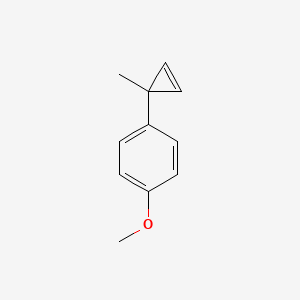
1,3-Bis(methylsulfonyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(methylsulfonyl)propan-2-ol is an organic compound with the molecular formula C5H12OS2 It is characterized by the presence of two methylsulfonyl groups attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(methylsulfonyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropan-2-ol with sodium methylsulfinate under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by methylsulfonyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(methylsulfonyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted propanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(methylsulfonyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1,3-Bis(methylsulfonyl)propan-2-ol involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(methylthio)propan-2-ol: Similar structure but with methylthio groups instead of methylsulfonyl groups.
1,3-Bis(1,2,3-triazol-1-yl)propan-2-ol: Contains triazole rings instead of sulfonyl groups.
Uniqueness
1,3-Bis(methylsulfonyl)propan-2-ol is unique due to its dual sulfonyl groups, which impart distinct chemical reactivity and biological interactions compared to similar compounds. This makes it particularly valuable in applications requiring strong electron-withdrawing groups and specific molecular interactions.
Eigenschaften
CAS-Nummer |
64487-76-9 |
|---|---|
Molekularformel |
C5H12O5S2 |
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
1,3-bis(methylsulfonyl)propan-2-ol |
InChI |
InChI=1S/C5H12O5S2/c1-11(7,8)3-5(6)4-12(2,9)10/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
CWWFIPYOKCSAQF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC(CS(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



